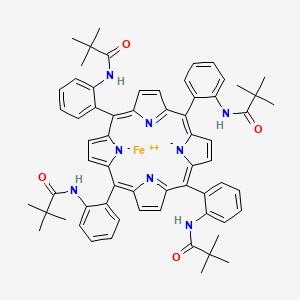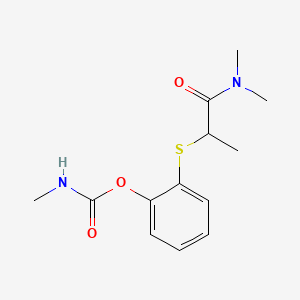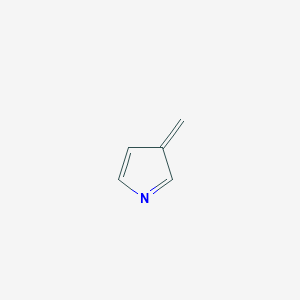
3-Methylidene-3H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-3H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a methylene group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-3H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with ammonia, followed by cyclization to form the pyrrole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidene-3H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the ring .
Aplicaciones Científicas De Investigación
3-Methylidene-3H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylidene-3H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Pyrrole: A five-membered ring with one nitrogen atom, similar to 3-Methylidene-3H-pyrrole but without the methylene group.
Indole: A bicyclic compound containing a pyrrole ring fused to a benzene ring.
Imidazole: A five-membered ring with two nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
55968-26-8 |
|---|---|
Fórmula molecular |
C5H5N |
Peso molecular |
79.10 g/mol |
Nombre IUPAC |
3-methylidenepyrrole |
InChI |
InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2 |
Clave InChI |
ZCIHETYSZWUSQG-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



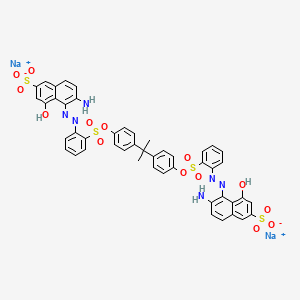
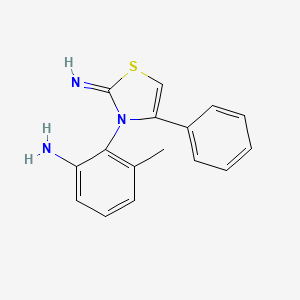
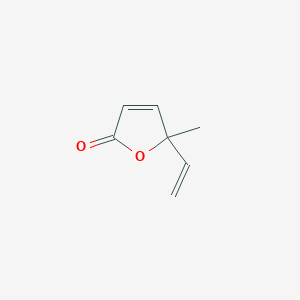
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
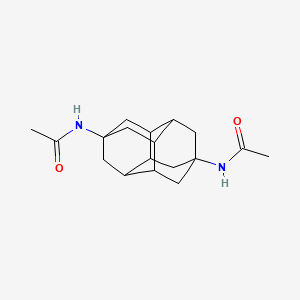
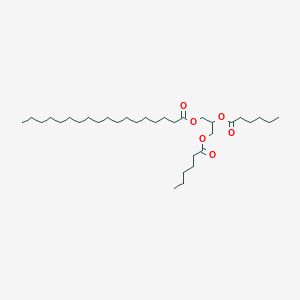
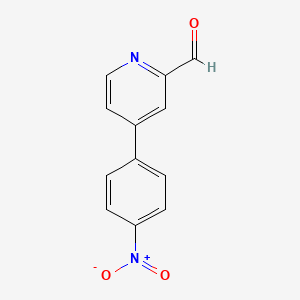

![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


